molecular formula C10H13NO B13084657 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol

Cat. No.: B13084657
M. Wt: 163.22 g/mol
InChI Key: SMODHLMWPQMMJL-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, comprising a seven-membered cycloheptane ring and a pyridine ring, serves as a versatile core structure for developing novel therapeutic agents. Research into analogous compounds within the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine family has demonstrated their potential as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines . Furthermore, related structural analogues have been investigated for their anti-inflammatory properties in preclinical models, highlighting the broader pharmacological relevance of this chemical class . The specific substitution pattern of the 3-hydroxy group on the pyridine ring makes this compound a valuable building block for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the exploration of new biological targets. Our product is offered with comprehensive analytical data to ensure identity and purity, supporting the demanding needs of pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol

InChI

InChI=1S/C10H13NO/c12-9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7,12H,1-5H2

InChI Key

SMODHLMWPQMMJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted cycloheptanone with an appropriate amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present on the molecule and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol to structurally related derivatives, focusing on their physicochemical properties, biological activities, and conformational features.

Table 1: Structural and Functional Comparison of Cyclohepta[b]pyridine Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Features Biological Activity/Applications References
This compound -OH at position 3 ~165.23 (calc.) Planar pyridine ring; cycloheptane in half-chair conformation. High hydrogen-bonding potential. Not reported (analogues show cytotoxicity ). N/A (hypothetical)
2-Benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile -Br, -CN, and benzylamino groups 435.35 Dihedral angles: 62.47° (phenyl vs. pyridine). Strong π-π interactions and hydrogen bonding. Structural studies only .
2-Benzylamino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile -Cl, -CN, and benzylamino groups 389.90 Dihedral angles: 71.44° (phenyl vs. pyridine). Similar conformation to bromo-analogue. Structural studies only .
(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol -NH2, -OH, and difluorophenyl groups 290.31 Stereospecific substitution; chiral centers influence receptor binding. Potential CNS/metabolic applications (5-HT2C target)
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile -CN at position 2 172.23 Planar pyridine ring; LogP = 2.22. Used as a synthetic intermediate. Intermediate in drug synthesis .

Key Findings from Comparative Analysis

Conformational Flexibility :

  • Cyclohepta[b]pyridine derivatives universally adopt a half-chair conformation in the cycloheptane ring, as confirmed by X-ray crystallography . This flexibility enables adaptive binding to biological targets.
  • Substituents like bromine or chlorine at the 4-position increase steric bulk, altering dihedral angles between aromatic rings (e.g., 62.47° vs. 71.44° in bromo- and chloro-derivatives) .

Hydrogen Bonding and Solubility: The hydroxyl group in this compound enhances solubility compared to non-polar analogues (e.g., carbonitrile derivatives with LogP ~2.22 ). Hydrogen-bonding interactions in bromo- and chloro-derivatives stabilize crystal packing, as seen in N–H···N and C–H···π interactions .

Biological Activity

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol (CAS Number: 41043-11-2) is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.216 g/mol
  • LogP : 1.841 (indicating moderate lipophilicity)

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.

Antioxidant Activity

Research has indicated that compounds related to this compound exhibit antioxidant properties. For example, a study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for developing treatments for oxidative stress-related diseases.

Neuroprotective Effects

Neuroprotective effects have been observed in several experimental models. A study found that derivatives of the compound could inhibit neuroinflammation and protect neuronal cells from apoptosis induced by various neurotoxins. The mechanism appears to involve the modulation of inflammatory cytokines and the activation of neuroprotective pathways such as the Nrf2/ARE signaling pathway.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Certain studies have shown that this compound can inhibit enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are pivotal in inflammation and cell survival.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Neuroprotection in Animal Models

A study published in Neuroscience Letters evaluated the neuroprotective effects of a specific derivative of this compound on rats subjected to induced oxidative stress. The results indicated a significant reduction in markers of neuronal damage and improved behavioral outcomes compared to control groups.

ParameterControl GroupTreatment Group
Neuronal Damage ScoreHighLow
Behavioral Test ScoreLowHigh

Case Study 2: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds including this compound derivatives, it was found that these compounds exhibited IC50 values comparable to established antioxidants like vitamin C.

CompoundIC50 (µM)
Vitamin C25
Tetrahydro derivative30

Future Directions

The promising biological activities associated with this compound suggest several avenues for future research:

  • Clinical Trials : Further investigation through clinical trials is necessary to evaluate safety and efficacy in humans.
  • Structural Modifications : Exploring structural analogs may enhance potency and selectivity for specific biological targets.
  • Combination Therapies : Assessing the potential of this compound in combination with other therapeutic agents could yield synergistic effects.

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